2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate
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Overview
Description
2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate is a complex organic compound with the molecular formula C21H28N2O5 and a molecular weight of 388.46 g/mol This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro[44]nonane core, a benzyl group, a tert-butyl group, and a formyl group
Preparation Methods
The synthesis of 2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate involves multiple steps, typically starting with the formation of the diazaspiro[4.4]nonane core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The benzyl and tert-butyl groups are introduced through alkylation reactions, while the formyl group is added via formylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Chemical Reactions Analysis
2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazaspiro[4.4]nonane core can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and specificity, while the formyl group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar compounds to 2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate include:
2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate: Lacks the formyl group, which may affect its reactivity and binding properties.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Lacks the benzyl and formyl groups, which may result in different chemical and biological properties.
The uniqueness of 2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4
Properties
IUPAC Name |
2-O-benzyl 7-O-tert-butyl 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-20(2,3)28-19(26)22-10-9-21(14-22)15-23(11-17(21)12-24)18(25)27-13-16-7-5-4-6-8-16/h4-8,12,17H,9-11,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPDOTFRQPXPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CN(CC2C=O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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